Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate
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Overview
Description
“Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate” is an organic compound containing a benzoate group, a sulfonylamino group, and a fluoro group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the sulfonylamino group, the fluoro group, and the benzoate group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonylamino, fluoro, and benzoate groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzoate group might undergo reactions typical of esters, while the sulfonylamino group might participate in reactions typical of sulfonamides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .Scientific Research Applications
Fluorescent Molecular Probes
Research has explored the synthesis and spectral properties of fluorescent solvatochromic dyes, which include compounds similar in structure to Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate. These dyes exhibit solvent-dependent fluorescence, correlated with solvent polarity. This property is leveraged to develop ultra-sensitive fluorescent molecular probes, crucial for studying various biological events and processes (Diwu et al., 1997).
Synthesis of α-Fluoro Esters
Another application involves the synthesis of α-fluoro esters via stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones. This methodology provides a mild approach for removing the synthetically useful sulfone moiety and accessing α-fluoroalkanoates, which have significant implications in synthetic chemistry (Wnuk et al., 1996).
Antimicrobial Activity
A study on novel derivatives carrying the biologically active sulfonamide moiety, akin to this compound, showed significant antimicrobial activity. These compounds were tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the potential for these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Enantiomeric Separation
The derivatization of 2-Arylpropionic acids with similar compounds has facilitated their enantiomeric separation. This process is critical in the pharmaceutical industry for the purification and characterization of chiral drugs, demonstrating the utility of such compounds in analytical chemistry (Fukushima et al., 1997).
Polymer Science
In polymer science, the incorporation of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has been studied for fuel-cell applications. This research highlights the role of similar compounds in synthesizing materials with high proton conductivity, crucial for developing more efficient fuel cells (Bae et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-12-6-8-13(9-7-12)10-11-24(21,22)19-16-14(17(20)23-2)4-3-5-15(16)18/h3-11,19H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZGXWVHJBDCRF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=C2F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=C2F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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